molecular formula C15H11BrN4OS B2999167 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034497-46-4

5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No. B2999167
CAS RN: 2034497-46-4
M. Wt: 375.24
InChI Key: MJAYGGFFHQLUNW-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide” is a derivative of N-(thiophen-2-yl) nicotinamide . It is synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This is followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .

Scientific Research Applications

Enzyme Substrate Specificity and Detoxication

Nicotinamide methyltransferase, acting on nicotinamide and its analogs like thionicotinamide, is crucial for detoxicating various alkaloids in vivo. This enzyme's specificity towards a range of substrates, including poor analogs such as quinoline and isoquinoline, underlines its potential role in biological detoxication processes. This insight suggests that analogs of nicotinamide, including those structurally related to 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide, may also be substrates for this enzyme, implying their involvement in detoxication or toxicity modulation mechanisms (Alston & Abeles, 1988).

Molecular Coordination Complexes

Research into nicotinamide and its analogs' coordination complexes, especially with metals like mercury(II), reveals their potential in forming monodentate ligands and possibly bidentate bridging ligands in polymeric structures. Such studies open avenues for employing nicotinamide derivatives in designing new coordination compounds with significant implications in materials science and catalysis (Ahuja, Singh, & Rai, 1975).

Inhibition of Mycobacterium tuberculosis

The enzyme nicotinamidase, crucial in the NAD+ salvage pathway of Mycobacterium tuberculosis, represents a target for therapeutic intervention. Its ability to hydrolyze nicotinamide to nicotinic acid and its role in activating the prodrug pyrazinamide into pyrazinoic acid highlight the potential of nicotinamide analogs in TB drug development. This emphasizes the significance of structural analogs of nicotinamide in designing inhibitors or prodrugs for TB treatment (Seiner, Hegde, & Blanchard, 2010).

Synthesis and Antimicrobial Activity

The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, as well as further derivatives, showcases the chemical versatility and potential biomedical applications of nicotinamide analogs. Some newly synthesized compounds exhibit significant in vitro antimicrobial activities, underlining the utility of nicotinamide derivatives in medicinal chemistry and drug discovery efforts (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

5-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAYGGFFHQLUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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